2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol
Overview
Description
Trifluoromethyl ketones (TFMKs) are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . Pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals .
Synthesis Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported .Molecular Structure Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .Chemical Reactions Analysis
2-Pyridinyl β-ketones were identified as new efficient ligands for CuI-catalysed N-arylation of aliphatic amines at room temperature with great selectivity and substrate scope tolerance .Physical And Chemical Properties Analysis
Trifluoromethyl ketones (TFMKs) have certain properties that make them exceedingly valuable synthetic targets .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Trifluoromethylated Analogues : This compound is used in synthesizing trifluoromethylated analogues of 4,5‐dihydroorotic acid, showcasing its versatility in creating new molecular structures (Sukach et al., 2015).
Control of Regio- and Enantioselectivity : It plays a role in the study of regio- and enantioselectivity in organic reactions, particularly in the addition of acetone to 4-(trifluoromethyl)pyrimidin-2(1H)-ones (Sukach et al., 2014).
Formation of Novel Pyrimidin-2-amines : The compound is utilized in synthesizing novel series of 4-substituted N-(5-pyridinyl-1H-1,2,4-triazol-3-yl)-6-(trifluoromethyl)pyrimidin-2-amines, illustrating its use in creating diverse chemical structures (Bonacorso et al., 2010).
Ligand Synthesis for Metal Complexes : The compound is key in synthesizing new ligands like 2,6-bis-[6-(2-pyridinyl)-4-pyrimidinyl]pyridine, which forms dinuclear ruthenium (II) complexes, demonstrating its role in coordination chemistry (Phillips & Steel, 1996).
Applications in Biological Studies
Antimalarial Activity : It is investigated for its role in the synthesis of compounds like JPC-3210, which is used for malaria treatment and prevention, showing its potential in medicinal chemistry (Chavchich et al., 2016).
Aldose Reductase Inhibitors : Derivatives of this compound have shown significant activity as aldose reductase inhibitors and possess antioxidant properties, indicating its utility in therapeutic applications (La Motta et al., 2007).
Other Applications
Nonlinear Optical Exploration : Its derivatives are studied for their nonlinear optical properties, highlighting its potential in optoelectronic applications (Hussain et al., 2020).
Synthesis of Pyrido[1,2-a]pyrimidin-2-ones : It's instrumental in the synthesis of 4-trifluoromethylpyrido[1,2-a]pyrimidin-2-ones, showcasing its role in developing biologically relevant compounds (Harriman et al., 2003).
properties
IUPAC Name |
2-pyridin-2-yl-4-(trifluoromethyl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O/c11-10(12,13)7-5-8(17)16-9(15-7)6-3-1-2-4-14-6/h1-5H,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQQQWUVWWVDCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC(=O)N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379379 | |
Record name | 2-(Pyridin-2-yl)-6-(trifluoromethyl)pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol | |
CAS RN |
338404-77-6 | |
Record name | 2-(Pyridin-2-yl)-6-(trifluoromethyl)pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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